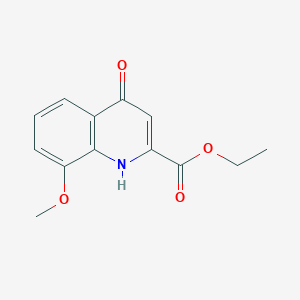

Ethyl 4-hydroxy-8-methoxyquinaldate

Description

Contextual Significance of Quinaldate (B1226512) and Quinoline (B57606) Derivatives in Modern Chemical Research

Quinoline and its derivatives are heterocyclic scaffolds of immense importance in medicinal chemistry and materials science. researchgate.netnih.gov These compounds are not merely laboratory curiosities; they form the structural basis of numerous commercialized drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties. researchgate.netwisdomlib.org The versatility of the quinoline ring allows for the precise introduction of various functional groups, which can significantly enhance the pharmacological profile of the resulting derivatives. researchgate.net This functionalization is a key strategy in drug discovery to generate novel candidates with improved bioactivity. researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124), a close structural relative to the core of Ethyl 4-hydroxy-8-methoxyquinaldate, are noted for their wide range of applications. They are used as antifungal agents, neuroprotective agents, and even as electron carriers in organic light-emitting diodes (OLEDs). researchgate.netnih.govscispace.com The 8-methoxy group, as seen in the subject compound, is also of interest, with studies on 8-methoxyquinoline (B1362559) itself showing strong antifungal and antibacterial activities. researchgate.net The quinaldate portion (a quinoline-2-carboxylate) and its derivatives have been prepared and tested for activities such as inhibiting photosynthesis in biological systems. researchgate.net This broad utility underscores the "privileged" status of the quinoline scaffold in the development of new functional molecules. nih.govnih.gov

Historical Trajectory and Evolution of Quinaldate-based Research

The history of quinoline research is rich, beginning with the isolation of quinine (B1679958) from cinchona bark, a compound used for centuries to treat malaria. wisdomlib.org This natural product spurred intense investigation into the synthesis and properties of the quinoline ring system. In the early 20th century, research into 8-hydroxyquinoline and its derivatives began to uncover their potential as potent antiseptics and fungicides.

Over the decades, research has evolved from isolating naturally occurring quinolines to the sophisticated synthesis of highly functionalized derivatives. researchgate.net The development of new synthetic methodologies has become a central point of interest for chemists, allowing for the creation of diverse libraries of quinoline-based compounds. researchgate.net This has been driven by the continuous need for new therapeutic agents to combat drug resistance and emerging diseases. researchgate.net The focus has expanded beyond medicine, with 8-hydroxyquinoline derivatives finding applications as analytical reagents for metal detection and as components in advanced materials like OLEDs. researchgate.netscispace.com This evolution highlights a classic scientific progression: a fundamental chemical structure is systematically modified to produce a wide array of compounds with highly specialized and valuable functions.

Research Imperatives and Scope for this compound

While specific published studies on this compound are not abundant in readily available literature, its structure suggests clear imperatives for future research. The compound is available from chemical suppliers for early discovery research, indicating its potential use as a building block or a candidate molecule for screening. sigmaaldrich.com

The primary research imperative lies in characterizing its fundamental properties and potential biological activities. Given the known antifungal and antibacterial properties of 8-methoxyquinoline, a key research direction would be to screen this compound for similar antimicrobial efficacy. researchgate.net The presence of the 4-hydroxy group and the ester functionality introduces possibilities for further chemical modification, allowing it to serve as a scaffold for creating more complex molecules.

Another avenue for investigation is its potential as a chelating agent. 8-Hydroxyquinoline derivatives are famous for their ability to bind to metal ions, a property that is exploited in analytical chemistry and has been investigated for neuroprotective applications. researchgate.netnih.gov Determining the metal-binding capabilities of this compound could open up new applications in sensor technology or as a modulator of metalloprotein function. The combination of the methoxy (B1213986), hydroxy, and ethyl ester groups on the quinoline frame presents a unique electronic and steric profile that warrants detailed investigation to unlock its full potential within the broader field of quinoline chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55895-59-5 | sigmaaldrich.comchemicalbook.comchemspider.com |

| Molecular Formula | C₁₃H₁₃NO₄ | sigmaaldrich.comchemspider.com |

| Synonyms | Ethyl 4-hydroxy-8-methoxy-2-quinolinecarboxylate, 4-Hydroxy-8-Methoxy-Quinoline-2-Carboxylic Acid Ethyl Ester | chemspider.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-10(15)8-5-4-6-11(17-2)12(8)14-9/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMNCVQZLHTTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55895-59-5 | |

| Record name | Ethyl 4-hydroxy-8-methoxy-2-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Hydroxy 8 Methoxyquinaldate

Established Synthetic Pathways for Ethyl 4-hydroxy-8-methoxyquinaldate

The most established methods for constructing the 4-hydroxyquinoline (B1666331) core of this compound are variations of cyclocondensation reactions, primarily the Conrad-Limpach and Gould-Jacobs syntheses. wikipedia.orgacs.org These methods involve the reaction of an aniline (B41778) with a β-dicarbonyl compound followed by a thermal or acid-catalyzed cyclization to form the quinoline (B57606) ring system.

For the specific synthesis of this compound, the pathway begins with the condensation of 2-methoxyaniline with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate (for the Gould-Jacobs pathway) or a β-ketoester like diethyl oxalacetate (B90230) (related to the Conrad-Limpach pathway). The initial reaction forms an intermediate, typically an enamine or a Schiff base, which then undergoes a high-temperature intramolecular cyclization. wikipedia.org The final step is an electrocyclic ring closure, which, after tautomerization, yields the stable 4-hydroxyquinoline product. wikipedia.org

The critical step in the Conrad-Limpach synthesis is the thermal cyclization of the intermediate anilinocrotonate or anilinomaleate. This step requires significant thermal energy to overcome the activation barrier for the ring-closing reaction, which involves a temporary break in the aromaticity of the aniline ring. nih.gov Consequently, the reaction is typically carried out at high temperatures, often around 250 °C. wikipedia.orgorgsyn.org

The choice of solvent is a key optimization parameter. Early syntheses performed without a solvent gave moderate yields. wikipedia.org The use of high-boiling, inert solvents significantly improves the yield, in some cases up to 95%. wikipedia.org Solvents serve to maintain a consistent high temperature and facilitate efficient heat transfer. Optimization studies have explored various solvents to balance reaction efficiency, cost, and safety. nih.govdartmouth.edu

Below is a data table summarizing typical reaction conditions for the thermal cyclization step in Conrad-Limpach type syntheses.

| Parameter | Condition | Rationale / Optimization | Source(s) |

| Temperature | 240–260 °C | Required to provide sufficient energy for the electrocyclic ring-closing reaction. | wikipedia.orgorgsyn.org |

| Solvent | Mineral Oil, Dowtherm (Diphenyl ether), Alkyl Benzoates | High-boiling, inert solvents provide stable temperature control and improve yields compared to solvent-free conditions. | wikipedia.orgnih.govorgsyn.org |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the aniline precursor and other reagents at high temperatures. | |

| Reaction Time | 10–30 minutes | The reaction is typically rapid once the required temperature is reached. | orgsyn.org |

| Catalyst | Typically none for thermal cyclization; acids (H₂SO₄, PPA) can be used in alternative procedures. | Strong acids can catalyze the cyclization, but thermal methods are common for 4-hydroxyquinoline synthesis. | wikipedia.orgresearchgate.net |

The structure of the final quinaldate (B1226512) product is directly determined by the selection of the precursor molecules.

Aniline Precursor : To obtain the 8-methoxy substitution pattern of the target compound, 2-methoxyaniline is the required starting material. The methoxy (B1213986) group at the ortho-position of the aniline dictates its placement at the 8-position of the resulting quinoline ring. The electronic nature of substituents on the aniline ring can influence the rate and yield of the cyclization step.

Dicarbonyl Precursor : The 4-hydroxy-2-carboxylate moiety is derived from the β-dicarbonyl reagent. For the Gould-Jacobs reaction, diethyl ethoxymethylenemalonate is a common choice. acs.org In the Conrad-Limpach reaction, a β-ketoester is used. wikipedia.org To obtain the ester at the C-2 position, a reagent like diethyl oxalacetate is appropriate. The reaction between the aniline's amino group and one of the carbonyls of this precursor initiates the sequence, leading to the formation of the heterocyclic ring.

The yield of these reactions is highly dependent on controlling the reaction conditions to favor the desired cyclization pathway. For instance, in reactions with β-ketoesters, temperature control is crucial to direct the initial nucleophilic attack. At lower temperatures, attack at the keto group is favored, leading to 4-hydroxyquinolines (Conrad-Limpach). At higher temperatures, attack at the ester group can occur, leading to a β-keto acid anilide and ultimately a 2-hydroxyquinoline (B72897) via the Knorr quinoline synthesis. wikipedia.org

Advanced Synthetic Approaches for Quinaldate Scaffolds and Analogues Relevant to this compound

Beyond the classical methods, modern synthetic chemistry offers advanced strategies for creating quinaldate scaffolds with greater efficiency, control, and structural diversity.

While this compound itself is not chiral, many of its analogues and derivatives used in pharmaceutical development are. Asymmetric synthesis is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different biological activities. researchgate.net

Strategies for introducing chirality into quinoline scaffolds include:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to an achiral precursor. It directs the stereochemical outcome of a subsequent reaction and is then removed, yielding an enantioenriched product.

Chiral Catalysis : Asymmetric catalysts, including chiral metal complexes or organocatalysts, can create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. This approach is highly efficient as only a small amount of the chiral catalyst is needed.

Chiral Pool Synthesis : This strategy utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to build the chiral quinoline scaffold.

These methods are essential for building libraries of structurally diverse and stereochemically defined quinaldate analogues for drug discovery. researchgate.net

Traditional quinoline syntheses often rely on high temperatures, petroleum-based solvents, and strong acids, which present environmental and safety concerns. nih.gov Green chemistry principles aim to mitigate these issues by designing safer and more sustainable chemical processes.

Recent research has focused on developing greener syntheses for quinolone analogues. researchgate.net Key approaches include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often increase yields compared to conventional heating. researchgate.netslideshare.net

Use of Benign Catalysts : Replacing corrosive and toxic catalysts (like strong mineral acids) with more environmentally friendly alternatives is a primary goal. For example, bismuth chloride (BiCl₃) has been used as a non-toxic, low-cost Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues. researchgate.net

Safer Solvents : Research into alternative, less hazardous, and biodegradable solvents is ongoing to replace high-boiling solvents like Dowtherm or 1,2-dichlorobenzene. nih.govnih.gov

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. Multi-component reactions are a prime example of this principle.

Derivatization Strategies for this compound

The structure of this compound offers several reactive sites for further chemical modification, allowing for the creation of a diverse library of related compounds. The primary sites for derivatization are the 4-hydroxy group, the C-2 ethyl ester, and the C-3 position of the quinoline ring.

Reactions at the 4-Hydroxy Group : The phenolic hydroxyl group can undergo O-alkylation with reagents like alkyl iodides or benzyl (B1604629) bromides in the presence of a mild base such as silver carbonate or potassium carbonate. researchgate.net This converts the hydroxyl group into an ether, altering the molecule's polarity and hydrogen-bonding capabilities.

Reactions at the Ethyl Ester Group : The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-hydroxy-8-methoxyquinaldic acid. researchgate.netnih.gov This carboxylic acid is a versatile intermediate that can be converted into amides via coupling reactions with various amines, or into other esters.

Reactions on the Quinoline Ring : The C-3 position, situated between the activating 4-hydroxy group and the electron-withdrawing ester group, is susceptible to electrophilic substitution.

Mannich Reaction : Reaction with formaldehyde (B43269) and a secondary amine (like piperidine) can introduce an aminomethyl group at the C-3 position. nih.gov

Knoevenagel Condensation : Reaction with aromatic aldehydes can lead to the formation of a C-3 benzylidene derivative. nih.gov

C-H Functionalization : Programmed, metal-catalyzed C-H functionalization offers a modern and efficient way to introduce substituents at various positions. Using directing groups, it is possible to selectively functionalize positions such as C-2, C-3, C-5, and C-8, providing a powerful tool for generating molecular diversity from a single scaffold.

Regioselective Functionalization of the 4-Hydroxyl Moiety

The 4-hydroxyl group of the quinoline ring is a key site for synthetic modification. Its reactivity can be harnessed to introduce various substituents, thereby altering the molecule's electronic and steric properties. A common strategy involves using the hydroxyl group as a directing group or protecting it to enable reactions at other positions.

One approach to functionalizing the 4-hydroxyquinoline scaffold involves its protection as a carbamate (B1207046). chemrxiv.org This transformation not only prevents interference from the acidic hydroxyl proton but also sets the stage for subsequent reactions. For instance, after protection, the N-oxide can be introduced, which in turn directs C-H functionalization at the C2 and C8 positions. chemrxiv.org Following these modifications, the carbamate can be strategically cleaved.

Another key reaction is O-alkylation or O-acylation of the hydroxyl group. This can be used to introduce a variety of side chains, which can modulate the compound's lipophilicity and steric bulk. For example, glycoconjugates of similar 8-hydroxyquinolines have been synthesized by linking a sugar moiety through the hydroxyl group, often via a linker, to potentially enhance cell-specific targeting. mdpi.com

The 4-hydroxyl group also directs functionalization to adjacent positions. It can guide reactions to the C3 and C5 positions. chemrxiv.org For example, a directed ortho-metalation could be followed by the addition of an electrophile. A more complex, multi-step strategy involves an anionic ortho-Fries rearrangement of a 4-O-carbamoyl group to install a carboxamide at the C3 position, which simultaneously liberates the 4-oxo tautomer of the quinolone core. chemrxiv.org This newly formed 4-oxo group can then act as a directing group for further functionalization at the C5 position. chemrxiv.org

Table 1: Strategies for Functionalizing the 4-Hydroxyl Group

| Strategy | Reagents/Conditions | Outcome | Reference |

| Carbamate Protection | Diethyl/dimethyl carbamoyl (B1232498) chloride | Protection of OH; enables N-oxidation | chemrxiv.org |

| Fries Rearrangement | Anionic conditions on O-carbamoyl derivative | Migration of carbamoyl group to C3 | chemrxiv.org |

| O-Alkylation | Alkyl halide, base | Introduction of alkyl side chains | |

| O-Acylation | Acyl chloride, base | Introduction of acyl side chains |

Modifications of the 8-Methoxy Group and its Impact on Reactivity

The 8-methoxy group significantly influences the electronic properties of the quinoline ring system and has been shown to be a critical substituent in related compounds, such as fluoroquinolone antibacterials. nih.govnih.gov Modifications at this position can have a profound impact on the molecule's biological activity and chemical reactivity.

In studies on fluoroquinolones, the presence of a C-8 methoxy group often enhances activity against resistant bacterial mutants compared to analogues with a hydrogen or halogen at the same position. nih.gov It is believed that the 8-methoxy group can lower the propensity for the development of bacterial resistance. nih.gov

Synthetic modifications of the 8-methoxy group can include demethylation to the corresponding 8-hydroxyquinoline (B1678124), which opens up another site for functionalization similar to the 4-hydroxyl group. This transformation can typically be achieved using strong Lewis acids like boron tribromide or nucleophilic reagents like iodide. The resulting 8-hydroxy group can then be subjected to O-alkylation, O-acylation, or conjugation with other molecules.

Furthermore, the 8-methoxy group influences the regioselectivity of electrophilic substitution on the benzene (B151609) portion of the quinoline ring. For instance, in the bromination of 8-methoxyquinoline (B1362559), the substitution occurs selectively at the C5 position, furnishing 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net This directing effect is crucial for the controlled synthesis of specifically substituted analogues.

Table 2: Impact of the 8-Methoxy Group

| Aspect | Observation | Significance | Reference |

| Biological Activity | Enhances activity in fluoroquinolones | Lowers propensity for resistance | nih.govnih.gov |

| Chemical Reactivity | Directs electrophilic bromination to C5 | Regiocontrolled synthesis of analogues | researchgate.net |

| Synthetic Handle | Can be demethylated to 8-hydroxyl group | Provides a new site for functionalization |

Ester Group Transformations and their Synthetic Utility

The ethyl ester at the C2 position is a versatile functional group that can be readily converted into a variety of other functionalities, providing access to a large family of derivatives. These transformations are standard in organic synthesis and allow for the introduction of diverse structural motifs.

Common transformations of the ethyl ester include:

Hydrolysis: Treatment with aqueous acid or base (e.g., sodium hydroxide) will hydrolyze the ester to the corresponding carboxylic acid, 4-hydroxy-8-methoxyquinaldic acid. This acid can then be used in subsequent reactions, such as amide bond formation.

Amidation: The ester can be directly converted to an amide by heating with an amine (aminolysis), or more commonly, the hydrolyzed carboxylic acid can be coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This allows for the synthesis of a wide range of amides with diverse side chains.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-hydroxy-8-methoxyquinolin-2-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized, for example, through oxidation or etherification.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group, which can be useful for modulating the compound's properties.

A greener approach to esterification, known as the Steglich esterification, uses coupling agents like EDC in less hazardous solvents such as acetonitrile (B52724), which could be adapted for the synthesis of different esters from the hydrolyzed carboxylic acid. nih.gov

Quinoline Ring System Substitutions and Analogue Development

Beyond modifications of the existing functional groups, substitutions on the quinoline ring itself are a powerful tool for analogue development. nih.gov Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct and regioselective functionalization of the quinoline core. nih.govmdpi.com

The N-oxide of the quinoline ring is a particularly useful intermediate for directing substitutions. mdpi.com After protecting the 4-hydroxyl group, the quinoline nitrogen can be oxidized. This N-oxide then directs metal catalysts to functionalize the C2 and C8 positions. chemrxiv.org A variety of transformations, including alkenylation, arylation, and sulfoximination, have been achieved at the C2 position using palladium, nickel, or copper catalysts. mdpi.com

Electrophilic aromatic substitution is another key strategy. As mentioned, the 8-methoxy group directs bromination to the C5 position. researchgate.net In 8-hydroxyquinolines, bromination often leads to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, depending on the reaction conditions. researchgate.net Such halogenated intermediates are valuable precursors for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce carbon-carbon or carbon-heteroatom bonds, greatly expanding the chemical diversity of the synthesized analogues. documentsdelivered.com These methods are crucial for building libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 4 Hydroxy 8 Methoxyquinaldate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the complete structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms and their connectivity within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For Ethyl 4-hydroxy-8-methoxyquinaldate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton in the structure.

The aromatic region would feature signals for the three protons on the benzene (B151609) portion of the quinoline (B57606) ring (H-5, H-6, and H-7). Their specific chemical shifts and coupling patterns are influenced by the electron-donating effects of the methoxy (B1213986) group at C-8 and the hydroxyl group at C-4. The proton at C-3 is expected to appear as a distinct singlet, lacking adjacent proton neighbors for coupling. The ethyl ester group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons which, in turn, will appear as a triplet. The methoxy group protons will resonate as a sharp singlet, typically in the range of 3.9-4.1 ppm. The hydroxyl proton at C-4 often appears as a broad singlet whose chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-3 | ~6.8 - 7.0 | s (singlet) | 1H |

| H-5, H-6, H-7 | ~7.1 - 7.8 | m (multiplet) | 3H |

| -OH | Variable | br s (broad singlet) | 1H |

| -OCH₃ | ~3.9 - 4.1 | s (singlet) | 3H |

| -OCH₂CH₃ | ~4.2 - 4.5 | q (quartet) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering critical information about the carbon skeleton. The spectrum of this compound is expected to show 13 distinct signals, corresponding to its molecular formula, C₁₃H₁₃NO₄.

The most downfield signal would belong to the ester carbonyl carbon (C=O). The aromatic carbons of the quinoline ring would resonate in the typical range of approximately 110-160 ppm. The specific shifts of C-4 and C-8 are significantly influenced by the directly attached electronegative oxygen atoms of the hydroxyl and methoxy groups, respectively. The carbon of the methoxy group (-OCH₃) is anticipated to appear around 55-60 ppm, while the carbons of the ethyl group (-OCH₂CH₃) would be found further upfield. Theoretical calculations and comparisons with similar quinoline derivatives are often used to assign these shifts precisely. tsijournals.comnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165 - 170 |

| C-2 | ~145 - 150 |

| C-3 | ~105 - 110 |

| C-4 | ~155 - 160 |

| C-4a | ~140 - 145 |

| C-5 | ~115 - 120 |

| C-6 | ~120 - 125 |

| C-7 | ~110 - 115 |

| C-8 | ~150 - 155 |

| C-8a | ~125 - 130 |

| -OCH₃ | ~55 - 60 |

| -OCH₂CH₃ | ~60 - 65 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. uncw.edu For a molecule like this compound, several 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity between the H-5, H-6, and H-7 protons on the benzene ring and to verify the coupling between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for definitively assigning the signals of protonated carbons, such as linking the H-3 signal to the C-3 carbon and the aromatic proton signals to their respective carbons. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the entire molecular puzzle. Key correlations would include those from the methoxy protons to the C-8 carbon, from the H-3 proton to the C-2 and C-4 carbons, and from the ethyl protons to the ester carbonyl carbon, thereby confirming the positions of the substituents on the quinoline core. uncw.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups. researchgate.net For this compound, the FT-IR spectrum would display several characteristic absorption bands.

The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. A very strong, sharp peak characteristic of the ester carbonyl (C=O) stretch would be prominent around 1720-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups would appear just below 3000 cm⁻¹. vscht.cz The region from 1620 to 1450 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring system. scialert.net Furthermore, strong absorptions for the C-O stretching of the ester and ether linkages would be visible in the 1300-1000 cm⁻¹ fingerprint region. scialert.net

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3400 - 3200 | Broad, Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Ethyl, Methoxy) | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1720 - 1700 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic/Quinoline Ring | 1620 - 1450 | Medium-Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman is more sensitive to non-polar, symmetric bonds and skeletal vibrations. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₃NO₄, the expected average mass is approximately 247.25 Da, and its monoisotopic mass is 247.084458 Da. scielo.brchemspider.com

Electron ionization (EI) is a common technique used in mass spectrometry that provides a reproducible "fingerprint-like" spectrum for a given molecule. nih.gov In the electron ionization mass spectrum of quinoline derivatives, the molecular ion peak is typically prominent, reflecting the stability of the aromatic system. chempap.org The fragmentation of quinoline compounds often follows characteristic pathways. For quinoline itself, a key fragmentation is the loss of an HCN molecule. chempap.org In the case of quinoline-4-carboxylic acids, a primary fragmentation involves the elimination of the carboxyl group (a loss of 45 mass units for -COOH), followed by further fragmentation. chempap.org

For this compound, the fragmentation pattern under EI-MS would be expected to show characteristic losses related to its functional groups. A plausible fragmentation pathway would involve the initial loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or the loss of a C₂H₄ molecule (ethene, 28 Da) via McLafferty rearrangement, followed by the loss of a carboxyl radical. Subsequent fragmentations could include the loss of carbon monoxide (CO, 28 Da), a methyl radical (-CH₃, 15 Da) from the methoxy group, and the characteristic loss of HCN (27 Da) from the quinoline ring. chempap.orgyoutube.com More advanced techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide even more detailed structural information through controlled fragmentation of the protonated molecule [M+H]⁺. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄ | scielo.brchemspider.com |

| Average Mass | 247.250 Da | scielo.br |

| Monoisotopic Mass | 247.084458 Da | chemspider.com |

| Predicted Key Fragmentations (EI-MS) | ||

| [M - C₂H₅O]⁺ | Loss of ethoxy radical | chempap.orgyoutube.com |

| [M - CO₂]⁺ | Loss of carbon dioxide | chempap.org |

| [M - CH₃]⁺ | Loss of methyl radical | chempap.org |

| [M - HCN]⁺ | Loss of hydrogen cyanide | chempap.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for monitoring the formation of metal complexes. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. The quinoline ring system and its associated chromophores in this compound give rise to characteristic absorption bands.

Generally, quinoline derivatives exhibit absorption maxima in the range of 280 to 510 nm. researchgate.net The specific wavelengths of maximum absorbance (λ_max) are influenced by the substituents on the quinoline ring and the solvent used. For conjugated systems like this compound, π → π* transitions are typically observed, which are responsible for the strong absorption bands. masterorganicchemistry.com The presence of the carbonyl group in the ester function may also give rise to a weaker n → π* transition at a longer wavelength. masterorganicchemistry.com Studies on other quinoline derivatives have shown that increasing solvent polarity can cause a bathochromic (red) shift in the absorption maxima. researchgate.net

Furthermore, the 4-hydroxyquinoline (B1666331) moiety in the molecule provides a potential site for metal chelation. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov The complexation of this compound with metal ions such as copper(II) or iron(III) can be monitored by UV-Vis spectrophotometry. The formation of a metal complex typically results in a significant change in the absorption spectrum, often with the appearance of new absorption bands or a shift in the λ_max values, providing information about the stoichiometry and stability of the complex formed. rsc.org

Table 2: Expected UV-Vis Spectroscopic Properties for this compound

| Property | Expected Observation | Rationale/Reference |

| Electronic Transitions | ||

| π → π | Strong absorption bands in the UV region. | Characteristic of the aromatic quinoline system. researchgate.net |

| n → π | Weaker absorption band at longer wavelength. | Associated with the carbonyl group of the ester. masterorganicchemistry.com |

| Complexation Studies | ||

| Spectral Changes upon Metal Ion Addition | Shift in λ_max or appearance of new bands. | Formation of a metal-ligand complex alters the electronic structure. nih.govrsc.org |

X-ray Diffraction (XRD) for Crystalline Structure Determination

It is expected that this compound, if obtained in a crystalline form, would also exhibit a planar quinoline core. The crystal packing would likely be influenced by hydrogen bonding involving the 4-hydroxy group and the ester carbonyl oxygen, as well as potential π–π stacking interactions between the aromatic rings of adjacent molecules. Powder XRD could also be employed to characterize the bulk material, confirm its crystalline nature, and identify the crystal phase. cambridge.orgcambridge.org

Table 3: Crystal Data for the Related Compound 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₃NO₃ | nih.gov |

| Molecular Weight | 219.23 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.4824 (4) | nih.gov |

| b (Å) | 6.9072 (2) | nih.gov |

| c (Å) | 14.4978 (5) | nih.gov |

| β (°) | 113.1283 (15) | nih.gov |

| Volume (ų) | 1057.42 (6) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and assessment of purity of organic compounds. For this compound, both thin-layer chromatography and high-performance liquid chromatography are crucial analytical tools.

Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction, identifying the components in a mixture, and determining the purity of a substance. In the synthesis of quinoline derivatives, TLC is routinely used. scielo.brrsc.orgderpharmachemica.comijpsr.com The process typically involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel G. ijpsr.com The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be effective. After development, the separated spots can be visualized under UV light (typically at 254 nm), as the conjugated quinoline ring is UV-active, or by staining with an agent like iodine vapor. scielo.brijpsr.com The retention factor (R_f) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and reproducibility. For the quantitative analysis and purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. researchgate.net

In RP-HPLC, a non-polar stationary phase, such as a C18-bonded silica column, is typically used with a polar mobile phase. researchgate.netsielc.com The mobile phase for the analysis of quinoline derivatives often consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the target compound from any impurities or byproducts. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. ijrpc.com

Table 4: Typical Chromatographic Conditions for the Analysis of Quinoline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Reference |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light (254 nm), Iodine | scielo.brijpsr.com |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (with buffer) | UV Detection | researchgate.netsielc.comsielc.com |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial validation of the compound's empirical and molecular formula and is a key indicator of its purity.

For this compound, the molecular formula is C₁₃H₁₃NO₄. chemspider.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The experimental values obtained from an elemental analyzer should ideally be within ±0.4% of the calculated values to confirm the identity and high purity of the synthesized compound. mdpi.com

Table 5: Elemental Analysis Data for this compound (C₁₃H₁₃NO₄)

| Element | Theoretical Mass % | Experimental Mass % | Reference |

| Carbon (C) | 63.15% | To be determined | chemspider.commdpi.com |

| Hydrogen (H) | 5.30% | To be determined | chemspider.commdpi.com |

| Nitrogen (N) | 5.66% | To be determined | chemspider.commdpi.com |

| Oxygen (O) | 25.88% | To be determined | chemspider.commdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Ethyl 4 Hydroxy 8 Methoxyquinaldate Analogues

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of ethyl 4-hydroxy-8-methoxyquinaldate analogues is a composite of the contributions from its 4-hydroxyl group, 8-methoxy group, ethyl ester moiety, and the foundational quinoline (B57606) core. Each feature modulates the compound's physicochemical properties, such as electronic distribution, steric profile, and hydrogen bonding capacity, which in turn govern its interaction with biological targets.

The 4-hydroxyl group is a key determinant of the molecule's biological activity, primarily through its electronic and conformational influence. This group can engage in keto-enol tautomerism, co-existing as the 4-hydroxyquinoline (B1666331) and the quinolin-4(1H)-one form. This flexibility can be crucial for fitting into different receptor environments.

The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling strong electrostatic interactions with receptor sites. nih.gov For instance, studies on related quinoline structures have identified that hydroxyl groups can form critical hydrogen bonds with amino acid residues like tyrosine and threonine within target proteins. nih.gov The presence of the 4-hydroxyl group also introduces a degree of conformational rigidity and can influence the planarity of the quinoline ring system, which may be essential for effective receptor binding. nih.gov Computational studies on similar 4-hydroxy compounds have shown they can adopt "V-shaped" structures, which may be a prerequisite for certain biological activities. nih.gov

Positioned on the benzo-fused portion of the quinoline ring, the 8-methoxy group significantly impacts the molecule's steric and electronic properties. Electronically, the methoxy (B1213986) group is an electron-donating group, which can increase the electron density of the aromatic system and modulate the reactivity of the quinoline core. nih.gov This electronic influence can affect how the molecule interacts with electron-deficient regions of a biological target.

The ethyl ester at the 2-position of the quinoline ring plays a crucial role in oral bioavailability and receptor interaction. SAR studies on similar pyrimido[4,5-b]quinoline derivatives have demonstrated that while the carboxylic acid form is often more favorable for intravenous activity, the corresponding esters are preferred for oral activity. nih.gov This suggests the ethyl ester may function as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid form.

The ester group itself, with its carbonyl oxygen, can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. The size and nature of the ester group can be fine-tuned; for example, replacing the ethyl group with other alkyl groups can alter the compound's solubility, stability, and potency. The ethyl group provides a balance of lipophilicity and size that can be optimal for crossing cell membranes and fitting into specific binding sites.

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govrsc.org Modifications at various positions on this core can lead to significant changes in biological activity.

SAR studies have shown that introducing different substituents can modulate the electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net For example:

Electron-donating groups (like -OH, -OCH₃) can enhance activity by increasing electron density. researchgate.net

Electron-withdrawing groups (like -Cl, -F, -NO₂) can also enhance potency, often by altering the pKa of nearby functional groups or by forming specific interactions with the receptor. researchgate.net

The position of substituents is critical. For instance, substitutions at the 5- and 7-positions of the quinoline ring have been shown to produce different isomers with varying biological effects. researchgate.net

These systemic variations allow for the fine-tuning of a lead compound to optimize its activity, selectivity, and pharmacokinetic profile.

Development and Validation of Quantitative Structure-Activity Relationship Models

QSAR models provide mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models are invaluable for predicting the activity of novel compounds, thereby guiding synthesis efforts and reducing the time and cost of drug development. mdpi.com

The foundation of a robust QSAR model is the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure. For quinoline derivatives, a wide range of descriptors are employed to capture the steric, electronic, and hydrophobic features that govern their bioactivity. dergipark.org.trtrdizin.gov.trdergipark.org.tr The calculation of these descriptors is typically performed using computational chemistry software. dergipark.org.trtrdizin.gov.tr

Table 1: Common Molecular Descriptors in QSAR Studies of Quinoline Analogues

| Descriptor Class | Specific Descriptor | Description & Relevance |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding to polar receptors. dergipark.org.trtrdizin.gov.trdergipark.org.tr |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons in reactions. dergipark.org.tr | |

| Electronegativity | Represents the atom's ability to attract electrons; crucial for forming hydrogen bonds and other electrostatic interactions. nih.gov | |

| Steric/Topological | Molecular Volume | Describes the space occupied by the molecule, which is critical for fitting into a receptor's binding site. dergipark.org.tr |

| Molecular Polarizability | Indicates how easily the electron cloud of a molecule can be distorted by an external electric field, affecting non-covalent interactions. trdizin.gov.trdergipark.org.tr | |

| Molar Refractivity | Relates to both molecular volume and polarizability, influencing binding and transport properties. dergipark.org.tr | |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Measures the lipophilicity of the compound, which is essential for membrane permeability and reaching the target site. trdizin.gov.trdergipark.org.tr |

| Quantum Chemical | Electron Affinity & Ionization Potential | Quantify the energy change when an electron is added or removed, respectively, indicating reactivity. dergipark.org.tr |

The process involves calculating a large pool of these descriptors for a set of known active and inactive analogues. Statistical methods are then used to build a model that uses a combination of these descriptors to accurately predict the biological activity. nih.gov

Predictive Modeling for Biological Efficacy

Predictive modeling for the biological efficacy of novel chemical entities is a cornerstone of modern drug discovery and development. Through the application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can forecast the therapeutic potential of analogues of a lead compound, such as this compound. These computational methodologies systematically correlate variations in molecular structure with observed biological activities, thereby guiding the synthesis of more potent and selective agents.

The core principle of these predictive models lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For analogues of this compound, this involves modifying the core quinoline scaffold and observing the resultant changes in efficacy.

Key Structural Components for SAR Analysis:

The structure of this compound presents several key regions for modification in SAR studies:

The Quinoline Core: This bicyclic aromatic system is a common scaffold in many biologically active compounds.

The 4-hydroxy Group: This group can participate in hydrogen bonding and may be crucial for receptor interaction.

The 8-methoxy Group: The methoxy group at this position influences the electronic and steric properties of the benzene (B151609) portion of the quinoline ring.

The Ethyl Ester at Position 2: The ester group can be hydrolyzed or modified to alter lipophilicity and interaction with target enzymes or receptors.

Predictive Modeling Approaches:

QSAR models employ a range of molecular descriptors to quantify the structural features of a series of compounds and correlate them with their biological activities. These descriptors can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common steric parameters that can indicate how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: The partition coefficient (log P) is a classic descriptor of a molecule's hydrophobicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Advanced 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate three-dimensional fields around a set of aligned molecules to predict biological activity. These models can provide detailed contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity.

Illustrative Research Findings from Related Quinolines:

While specific QSAR models for this compound analogues are not extensively published, studies on structurally related quinoline derivatives provide valuable insights into the predictive modeling of their biological efficacy.

For example, in a study on 2,4-disubstituted quinoline derivatives with antimalarial activity, 3D-QSAR models were developed that demonstrated good statistical validation. These models indicated that modifications at both the C2 and C4 positions of the quinoline ring significantly impact activity.

Another QSAR study on a series of 8-methoxy quinolone analogues found a strong correlation between antitubercular activity and both steric and electronic parameters. The model suggested that bulkier and more polar groups were beneficial for activity, highlighting the importance of the substituent at the 8-position.

The following interactive table summarizes hypothetical SAR data for analogues of this compound, illustrating how modifications at key positions could influence biological efficacy based on findings from related quinoline structures.

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 8) | Biological Activity (IC50, µM) |

| Reference | -COOEt | -OH | -OCH3 | 10.5 |

| Analogue 1 | -COOH | -OH | -OCH3 | 15.2 |

| Analogue 2 | -COOEt | -OCH3 | -OCH3 | 25.8 |

| Analogue 3 | -COOEt | -OH | -H | 8.2 |

| Analogue 4 | -COOEt | -OH | -Cl | 5.1 |

| Analogue 5 | -CONH2 | -OH | -OCH3 | 12.3 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. It is not based on actual experimental results for these specific compounds.

This hypothetical data suggests that:

Hydrolysis of the ethyl ester to a carboxylic acid (Analogue 1) may decrease activity.

Alkylation of the 4-hydroxy group (Analogue 2) could significantly reduce potency.

Removal of the 8-methoxy group (Analogue 3) might slightly enhance activity.

Replacing the 8-methoxy group with an electron-withdrawing group like chlorine (Analogue 4) could lead to a notable increase in efficacy.

Modification of the ester to an amide (Analogue 5) may have a modest impact on activity.

Further predictive modeling could involve the development of a QSAR equation based on a larger set of analogues. A hypothetical equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MR_R3 + 1.5 * σ_R3 + c

Where:

logP represents the lipophilicity of the molecule.

MR_R3 is the molar refractivity of the substituent at position 8.

σ_R3 is the Hammett constant for the substituent at position 8, representing its electronic effect.

c is a constant.

Such a model would allow for the in silico screening of virtual libraries of this compound analogues to prioritize the synthesis of compounds with the highest predicted biological efficacy.

Computational Chemistry and Molecular Modeling in the Study of Ethyl 4 Hydroxy 8 Methoxyquinaldate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and mode of action of a drug candidate with its protein target.

Identification of Putative Binding Sites and Orientation

There are no available studies that identify the putative binding sites or preferred binding orientation of Ethyl 4-hydroxy-8-methoxyquinaldate with any specific biological target. Such a study would involve simulating the interaction of the compound with the three-dimensional structure of a protein to determine the most likely and energetically favorable binding location.

Energetic Analysis of Protein-Ligand Complexes

Consequently, without docking studies, there is no energetic analysis of any potential protein-ligand complexes involving this compound. This type of analysis quantifies the strength of the interaction, typically in terms of binding energy, and details the contributions of various forces like hydrogen bonds and hydrophobic interactions. While studies have been conducted on other quinoline (B57606) derivatives, showing their potential to interact with targets like HIV reverse transcriptase, this specific data is absent for this compound. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties and reactivity of a molecule from first principles.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

No specific frontier molecular orbital (HOMO/LUMO) analysis for this compound has been reported. This analysis is crucial for understanding a molecule's ability to donate or accept electrons, which governs its reactivity in chemical reactions. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular stability and reactivity.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting how a molecule will interact with other molecules, particularly in biological systems. There are currently no published ESP maps for this compound.

Reaction Pathway Elucidation

The elucidation of reaction pathways using computational methods can map out the step-by-step transformation of a molecule during a chemical reaction, including the transition states and energy barriers. No such studies detailing potential metabolic pathways or synthetic reaction mechanisms for this compound are available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of molecular systems can be observed over time. This computational method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions.

In the context of this compound, MD simulations can be employed to explore its conformational landscape. The flexibility of the ethyl ester group and the potential for intramolecular hydrogen bonding between the hydroxyl and ester functionalities can be assessed. Understanding the preferred conformations of the molecule in different environments (e.g., in aqueous solution versus a protein binding pocket) is crucial for predicting its biological activity.

A hypothetical MD simulation of this compound in a solvated environment would involve the following steps:

System Setup: The 3D structure of the molecule is placed in a simulation box filled with water molecules.

Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the resulting trajectory can reveal the most stable conformations, the dynamics of key dihedral angles, and the interaction of the molecule with its surrounding solvent.

Furthermore, MD simulations are instrumental in studying the binding kinetics of a ligand to its target protein. By simulating the process of a ligand binding to or unbinding from a protein, researchers can estimate kinetic parameters such as the association rate (k_on) and the dissociation rate (k_off). These parameters are often more predictive of a drug's efficacy in a biological system than binding affinity alone.

For instance, in a study of quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors, MD simulations were used to establish the stability of the interactions between the inhibitors and the kinase domain. The simulations, run for 100 nanoseconds, confirmed that the secondary structure of the protein remained stable throughout the simulation when bound to the inhibitor. mdpi.com This stability is a key indicator of a potentially effective and specific inhibitor.

| Parameter | Value | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Indicates a stable protein structure during the simulation. |

| RMSD of Ligand | 0.8 ± 0.2 Å | Suggests the ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Occupancy > 80% | Highlights critical and persistent interactions for binding. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A pharmacophore model for a target can be generated based on the structures of known active ligands. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active.

In the case of this compound, a pharmacophore model could be developed based on its key structural elements and their potential interactions with a biological target. The model might include:

A hydrogen bond donor feature for the 4-hydroxy group.

A hydrogen bond acceptor feature for the carbonyl oxygen of the ester.

A hydrophobic/aromatic feature for the quinoline ring system.

A hydrogen bond acceptor feature for the 8-methoxy group.

This pharmacophore model can then be used to screen databases of commercially available or synthetically accessible compounds. For example, a pharmacophore-based virtual screening was successfully used to identify novel 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein, which is implicated in certain cancers. researchgate.netnih.gov The identified compounds showed significant biological activity, demonstrating the utility of this approach. researchgate.netnih.gov

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Structure-based virtual screening utilizes the 3D structure of the target protein to dock candidate ligands into the binding site and score their potential interactions. Ligand-based virtual screening, which includes pharmacophore searching, uses the properties of known active ligands to identify new ones.

A virtual screening campaign to discover novel ligands with a similar profile to this compound could involve the following workflow:

Database Preparation: A large database of chemical compounds is curated and prepared for screening.

Pharmacophore-Based Filtering: The database is first filtered using the pharmacophore model to select a subset of compounds with the desired 3D arrangement of chemical features.

Molecular Docking: The filtered compounds are then docked into the putative binding site of the target protein.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity and other parameters.

Hit Selection: The top-ranked compounds are selected for experimental validation.

Studies on other quinoline derivatives have demonstrated the success of such approaches. For instance, a virtual screening of a library of quinoline-based drugs identified afatinib (B358) as a potential inhibitor of an RNA-dependent RNA polymerase from SARS-CoV-2. nih.gov

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| ZINC12345 | 0.95 | -9.8 | H-bond with SER123, Pi-stacking with PHE456 |

| CHEMBL67890 | 0.92 | -9.5 | H-bond with ASN789, Hydrophobic interaction with LEU101 |

| PUBCHEM11223 | 0.88 | -9.1 | H-bond with GLN112, Pi-stacking with TYR113 |

Advanced Research Applications and Future Directions for Ethyl 4 Hydroxy 8 Methoxyquinaldate

Prospects in Pharmaceutical Drug Discovery and Development

The quinoline (B57606) scaffold is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of therapeutic effects. nih.govrsc.orgnih.gov The structural motifs present in Ethyl 4-hydroxy-8-methoxyquinaldate suggest its potential as a valuable starting point for the discovery and development of new pharmaceutical agents.

Lead Compound Optimization and Analogue Design

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. This compound can be considered a promising scaffold for lead optimization. The process involves iterative modifications of its structure to enhance efficacy, selectivity, and pharmacokinetic properties.

Key areas for modification of this compound could include:

Modification of the Ester Group: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides and other esters to modulate solubility, cell permeability, and target binding.

Alteration of the Methoxy (B1213986) Group: The methoxy group at the 8-position can be demethylated to a hydroxyl group or replaced with other alkyl or aryl ethers to explore structure-activity relationships (SAR).

Substitution on the Benzene (B151609) Ring: The benzene portion of the quinoline ring system can be further functionalized with various substituents to improve target specificity and reduce off-target effects.

Systematic analogue design based on these modifications can lead to the identification of derivatives with improved therapeutic profiles.

Strategic Targeting of Disease Pathways

Quinoline derivatives have been shown to interact with a multitude of biological targets, influencing various disease pathways. nih.govrsc.org The structural elements of this compound suggest potential for targeting several key pathways:

Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-4-carboxylic acid have demonstrated anti-inflammatory and analgesic properties. researchgate.netogarev-online.ru This suggests that this compound and its analogues could be investigated for their potential to modulate inflammatory pathways.

Anticancer Potential: Many quinoline alkaloids and their synthetic derivatives exhibit significant antitumor activity by targeting DNA topoisomerases or other cancer-related pathways. nih.gov The 4-hydroxyquinoline (B1666331) moiety, in particular, has been a focus of anticancer drug design. nih.gov

Antimicrobial Activity: The quinoline core is fundamental to the activity of fluoroquinolone antibiotics. nih.gov Derivatives of quinoline-2-carboxylic acid have also been investigated for their antibacterial and antifungal properties. ajchem-a.com For example, Methyl quinoline-2-carboxylate has been shown to inhibit the binding of Mycobacterium tuberculosis. targetmol.com

| Potential Therapeutic Target | Relevant Structural Moiety |

| Inflammatory Pathways | Quinoline-4-carboxylic acid |

| Cancer-related Pathways | 4-Hydroxyquinoline |

| Bacterial/Fungal Targets | Quinoline-2-carboxylic acid |

Environmental Applications: Bioremediation of Quinoline Compounds

Quinoline and its derivatives are common environmental pollutants, often found in industrial wastewater from sources like coking plants and in groundwater. nih.gov These compounds can be toxic and carcinogenic, necessitating effective remediation strategies. A promising and environmentally friendly approach is bioremediation, which utilizes microorganisms to degrade these pollutants.

Several bacterial strains have been identified that can use quinoline as their sole source of carbon and energy. nih.govresearchgate.net These microorganisms employ specific enzymatic pathways to break down the quinoline ring system. The degradation often starts with hydroxylation of the quinoline ring, a key initial step that makes the molecule more susceptible to further enzymatic attack. nih.gov

Given its structure, this compound could potentially be degraded by similar microbial pathways. Research into the biodegradation of this specific compound could lead to the development of more efficient bioremediation processes for quinoline-contaminated sites. Understanding the metabolic fate of such substituted quinolines is crucial for assessing their environmental impact and for designing effective cleanup technologies.

Common bacterial genera involved in quinoline biodegradation include Pseudomonas, Burkholderia, and Rhodococcus. nih.gov

Catalytic Applications and Coordination Chemistry of Quinaldate (B1226512) Complexes

The nitrogen atom in the quinoline ring and the oxygen atoms of the hydroxyl and ester groups make this compound a potential ligand for the formation of metal complexes. The broader class of quinaldates (quinoline-2-carboxylates) and related quinoline derivatives are known to form stable complexes with a variety of transition metals. researchgate.net

These metal complexes can exhibit interesting catalytic properties. For instance, metal complexes can be designed to catalyze a wide range of organic transformations, some of which are difficult to achieve with conventional catalysts. nih.govrsc.org The specific electronic and steric environment provided by the ligand plays a crucial role in the activity and selectivity of the catalyst.

The coordination chemistry of this compound with metals like copper, nickel, and cobalt could be explored. Such complexes could find applications in:

Homogeneous Catalysis: For reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Materials Science: As building blocks for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

For example, complexes of 8-hydroxyquinoline (B1678124) derivatives with Co(III), Ni(II), and Cu(II) have been synthesized and characterized, showing potential in various fields, including medicinal chemistry. nih.gov

Emerging Research Avenues and Interdisciplinary Collaboration

The full potential of this compound is yet to be unlocked, and future research will likely involve interdisciplinary collaborations between chemists, biologists, and environmental scientists.

Exploration of Undiscovered Bioactivities and Therapeutic Modalities

While the known activities of quinolines provide a roadmap for investigation, it is highly probable that this compound and its derivatives possess novel biological activities. High-throughput screening of this compound and its analogue library against a wide range of biological targets could uncover unexpected therapeutic opportunities.

Emerging areas of interest for quinoline derivatives include the treatment of neurodegenerative diseases and viral infections. nih.gov The unique substitution pattern of this compound may confer selectivity for novel biological targets, opening up new avenues for drug development.

Integration with Nanotechnology and Advanced Materials Science

Currently, there is a notable absence of specific research detailing the integration of this compound with nanotechnology and advanced materials science. While the broader class of quinoline derivatives has seen exploration in these fields, "this compound" itself has not been the subject of published studies in these areas.

The potential for "this compound" in nanotechnology and materials science remains a theoretical consideration, based on the known properties and applications of structurally similar quinoline compounds. Quinoline derivatives are recognized for their utility in various applications, including as components in the synthesis of nanocatalysts, as materials for organic light-emitting diodes (OLEDs), in the development of photovoltaic cells, and as fluorescent sensors for metal ions.

For instance, 8-hydroxyquinoline and its derivatives have been specifically investigated for their role in OLEDs and as chemosensors due to their chelating properties. Furthermore, a related compound, ethyl 2-quinaldate, has been utilized in the synthesis of a polymer-supported ligand designed for the selective removal of metal ions, showcasing the potential of quinaldate structures in materials designed for environmental remediation.

However, without direct experimental evidence or research focused on "this compound," any discussion of its specific applications in nanotechnology or advanced materials would be speculative. The scientific community has yet to publish findings on its use in the functionalization of nanoparticles, its incorporation into novel polymers or composites, or its performance characteristics in electronic or photonic devices.

Future research could potentially explore the utility of "this compound" in these advanced applications. Investigations might focus on synthesizing and characterizing nanomaterials incorporating this compound or on evaluating its properties within new material formulations. Until such research is conducted and published, the role of "this compound" in nanotechnology and advanced materials science remains an open area for scientific inquiry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.